Etrogol

Description

Contextual Significance of Etrogol in Natural Products Chemistry

This compound is a member of the broader class of O-prenylated tyrosol derivatives. The prenyl group, a five-carbon isoprenoid unit, is a common feature in natural products and is often associated with a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govmdpi.com The presence of this lipid-soluble moiety can enhance the ability of a molecule to interact with cell membranes and protein targets. mdpi.com

Marine-derived fungi, such as the one that produces this compound, are a rich and still largely untapped source of novel chemical scaffolds. nih.gov These organisms thrive in unique and competitive environments, leading to the evolution of specialized metabolic pathways that produce a diverse array of secondary metabolites. nih.govuni-bonn.de The discovery of compounds like this compound from these sources is significant as it expands the known chemical space and provides new starting points for drug discovery and chemical biology research. nih.govnih.gov

Historical Perspective of this compound Research and Discovery

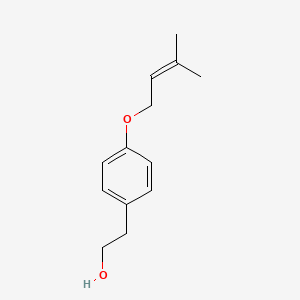

The discovery of this compound is linked to the investigation of secondary metabolites from the marine-derived fungus Stachylidium sp., which was isolated from a sponge of the genus Callyspongia. acs.orgebi.ac.uk In a 2011 study by Almeida and colleagues, the focus was on a series of new O-prenylated natural products, putatively derived from tyrosine, which they named stachylines A–D. acs.org this compound, identified as 2-(4-(3-methylbut-2-enyloxy)phenyl)ethanol, was characterized as part of this family of compounds. ebi.ac.uk The initial research involved the isolation and extensive spectroscopic analysis to elucidate the structures of these novel natural products. acs.org

Current Research Gaps and Future Directions for this compound Studies

Despite its discovery over a decade ago, a comprehensive investigation into the biological activity and potential applications of this compound is conspicuously absent from the scientific literature. This represents a significant research gap. The initial report focused on the isolation and structural characterization of the stachylines, but did not provide detailed information on their biological effects. acs.org

Future research on this compound could be directed towards several key areas:

Comprehensive Biological Screening: A thorough evaluation of this compound's bioactivity is a critical next step. This should include screening against a wide range of targets, such as cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses. Assays for antioxidant, anti-inflammatory, and enzyme inhibitory activities would also be highly valuable.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the molecular mechanism of action. This could involve identifying the cellular targets of this compound and understanding how it exerts its effects at a molecular level.

Total Synthesis: The development of a robust and efficient total synthesis of this compound would be highly beneficial. A synthetic route would not only confirm its structure but also provide a reliable source of the compound for further biological studies, overcoming the limitations of isolation from its natural source. It would also enable the synthesis of analogues to explore structure-activity relationships.

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Stachylidium sp. could provide insights into the enzymatic machinery responsible for its formation, particularly the O-prenylation of the tyrosol scaffold. This knowledge could be harnessed for biotechnological production of this compound and related compounds.

The exploration of these research avenues would transform this compound from a structurally characterized but functionally enigmatic natural product into a valuable tool for chemical biology and a potential lead for drug development.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H18O2 | nih.gov |

| Molecular Weight | 206.28 g/mol | ebi.ac.uk |

| Chemical Class | Phenols, Tyrosols and derivatives | imsc.res.in |

| InChIKey | IBVFUNAQXWFZQB-UHFFFAOYSA-N | imsc.res.in |

| SMILES | CC(C)=CCOc1ccc(CCO)cc1 | ebi.ac.uk |

| Natural Source | Stachylidium sp. (marine-derived fungus) | ebi.ac.uk |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Stachyline A |

| Stachyline B |

| Stachyline C |

| Stachyline D |

| Tyrosine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

119417-97-9 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-[4-(3-methylbut-2-enoxy)phenyl]ethanol |

InChI |

InChI=1S/C13H18O2/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,8,14H,7,9-10H2,1-2H3 |

InChI Key |

IBVFUNAQXWFZQB-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=CC=C(C=C1)CCO)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)CCO)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Etrogol

Total Synthesis Strategies for Etrogol

Total synthesis approaches to this compound focus on assembling the molecule from simpler precursors. While detailed, specific total synthesis routes solely for this compound are not extensively described in the provided search results, the synthesis of similar prenylated phenol (B47542) derivatives and related natural products offers insights into potential strategies. For instance, studies on the synthesis of prenylated flavonoids and estradiol (B170435) analogues highlight common challenges and techniques applicable to this compound. researchgate.netrsc.orgnih.govresearchgate.net

Regioselective and Stereoselective Approaches to this compound Synthesis

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules like this compound, which possesses a double bond that can exhibit E or Z isomerism and potentially chiral centers depending on the specific pathway. Regioselective synthesis focuses on controlling the position of chemical transformations, ensuring reactions occur at desired sites on the molecule. rsc.orgnumberanalytics.com Stereoselective synthesis, on the other hand, aims to control the spatial arrangement of atoms, leading to the preferential formation of specific stereoisomers. nih.govethz.chmdpi.com

Research on the synthesis of related prenylated compounds and steroid analogues emphasizes the use of controlled reaction conditions, specific catalysts, and protecting groups to achieve desired regiochemical and stereochemical outcomes. rsc.orgnih.govresearchgate.netnih.gov For example, studies on estradiol analogues demonstrate stereocontrolled syntheses involving specific reaction sequences and reagents to establish the correct configuration at multiple stereocenters. rsc.orgnih.govnih.gov Similarly, the regioselective functionalization of aromatic rings and control over double bond geometry are critical considerations in synthesizing prenylated phenols. researchgate.netresearchgate.netresearchgate.net

Yield Optimization and Scalability in this compound Synthesis

Optimizing reaction yields and developing scalable synthetic routes are crucial for the practical production of this compound and its derivatives. While specific data on yield optimization for this compound's total synthesis is limited in the provided results, general principles from the synthesis of complex natural products apply. Factors influencing yield include reaction conditions, catalyst efficiency, purity of reagents, and minimization of side reactions. nih.gov

Scalability involves adapting synthetic procedures to larger scales while maintaining efficiency and yield. This often requires considering factors such as reagent cost, reaction time, ease of purification, and safety on a larger scale. caltech.eduorganic-chemistry.org Research on the synthesis of pharmaceutical compounds and natural products often details efforts to develop practical and scalable routes suitable for industrial production. nih.govcaltech.edu

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives involves modifying the core this compound structure to explore variations in its properties and potential applications. ontosight.ainih.gov This can involve alterations to the phenolic hydroxyl group, the ethanol (B145695) side chain, or the prenyl ether moiety.

Esterification and Etherification of this compound

Esterification and etherification are common reactions used to modify hydroxyl groups in organic molecules. This compound possesses a phenolic hydroxyl group and a primary alcohol group in the ethanol side chain, both of which are amenable to these transformations.

Esterification typically involves reacting the hydroxyl group with a carboxylic acid or a derivative (e.g., acid chloride, anhydride) to form an ester linkage. researchgate.net This can alter the compound's polarity, solubility, and reactivity. This compound acetate, an ester derivative, has been mentioned in the literature. ontosight.ai

Etherification involves forming an ether linkage by reacting a hydroxyl group with an alkylating agent. google.comuni-rostock.demdpi.comorganic-chemistry.org This can be achieved through various methods, such as the Williamson ether synthesis or acid-catalyzed ether formation. google.comorganic-chemistry.org Etherification of this compound could involve modifying either the phenolic or the alcoholic hydroxyl group, or both, with different alkyl chains.

Introduction of Novel Functional Groups to this compound Scaffold

Beyond esterification and etherification, the this compound scaffold can be modified by introducing other functional groups. This can involve reactions on the aromatic ring (e.g., halogenation, nitration, alkylation), modifications to the double bond in the prenyl group (e.g., epoxidation, dihydroxylation, hydrogenation), or transformations of the hydroxyl groups into other functionalities (e.g., amines, halides). nih.govrsc.orgnih.govmdpi.commdpi.com

Introducing novel functional groups can significantly alter the chemical and physical properties of this compound derivatives, potentially leading to compounds with modified biological activities or improved synthetic accessibility. Studies on the functionalization of steroid scaffolds and other natural products provide precedents for these types of transformations. nih.govrsc.orgnih.gov

Chemoenzymatic and Biocatalytic Routes to this compound and its Derivatives

Chemoenzymatic and biocatalytic approaches offer alternative strategies for synthesizing this compound and its derivatives, often providing advantages in terms of selectivity and environmental friendliness compared to traditional chemical synthesis. nih.govbeilstein-journals.orgrsc.orgfrontiersin.orgnih.gov

Biocatalysis utilizes enzymes (e.g., lipases, esterases, oxidoreductases) to catalyze specific chemical reactions. beilstein-journals.orgfrontiersin.orgnih.gov Enzymes can exhibit high chemo-, regio-, and stereoselectivity, which can be particularly useful for reactions involving complex molecules with multiple functional groups. For example, enzymes can be used for selective ester hydrolysis or formation, oxidation or reduction of specific centers, or even carbon-carbon bond formation.

Chemoenzymatic synthesis combines chemical and enzymatic steps in a synthetic route. nih.govbeilstein-journals.orgrsc.orgnih.gov This approach leverages the strengths of both methodologies, using chemical reactions for transformations that are difficult to achieve enzymatically and employing enzymes for highly selective steps. Research in this area has demonstrated the successful synthesis of complex molecules, including carbohydrates and natural product analogues, using integrated chemoenzymatic strategies. nih.govbeilstein-journals.orgrsc.orgnih.gov While specific biocatalytic or chemoenzymatic routes for this compound are not detailed in the search results, the principles and techniques developed for similar natural products could potentially be applied to the synthesis and modification of this compound.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10398072 |

| Ethylene glycol | 174 |

Detailed Research Findings (Illustrative Examples based on search results for related compounds)

While direct detailed research findings specifically on this compound synthesis yields or regioselectivity were not found, the searches provided examples for related compounds that illustrate the concepts discussed.

For instance, a study on the synthesis of estradiol analogues reported yields for specific steps, such as a 78% yield for a crystalline product (compound 11) and a 60% yield for an oily product (compound 6) in different chromatographic purifications. nih.gov Another study on stereoselective synthesis of diterpene derivatives mentioned achieving moderate to excellent yields for novel aminotriols through oxirane ring opening with amines. mdpi.com

Regarding regioselectivity, research on the synthesis of pyrazoles highlighted how the choice of solvent (e.g., N,N-dimethylacetamide) significantly improved regioselectivity compared to other solvents. organic-chemistry.org Studies on the functionalization of scaffolds for tissue engineering discussed how surface modifications and the introduction of specific molecules enhanced desired interactions, demonstrating regioselective attachment or incorporation. rsc.orgmdpi.com

These examples, while not directly for this compound, demonstrate the types of detailed findings (yields, conditions affecting selectivity) that are characteristic of research in chemical synthesis and derivatization.

Data Tables (Illustrative Example based on search results)

Based on the nature of the search results, a hypothetical data table illustrating yields for different synthetic steps in a potential this compound synthesis or derivatization could be structured as follows (this is illustrative as specific this compound synthesis data was not found):

| Step No. | Reaction Description | Substrate | Product | Reagents/Conditions | Yield (%) |

| 1 | Alkylation of Phenol | Phenol A | Ether B | Alkyl Halide, Base, Solvent, Temperature | XX |

| 2 | Side Chain Elongation/Modification | Ether B | Alcohol C | Specific reagents and conditions | YY |

| 3 | Introduction of Prenyl Group | Alcohol C | This compound | Prenyl halide, Coupling conditions | ZZ |

Structural Elucidation and Advanced Spectroscopic Characterization of Etrogol

Nuclear Magnetic Resonance (NMR) Spectroscopy of Etrogol

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both one-dimensional and two-dimensional NMR experiments have been pivotal in confirming its structure. nih.gov

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis of this compound

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) ring, the protons of the hydroxyethyl (B10761427) side chain, and the protons of the O-prenyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in this compound. The spectrum would feature signals for the aromatic carbons, the two carbons of the ethanol (B145695) side chain, and the five carbons of the prenyl group, including the characteristic olefinic and methyl carbons. While specific experimental data is not widely published, predicted ¹³C NMR data is available in chemical databases. np-mrd.org A research article on related compounds isolated from Stachylidium sp. provided detailed ¹³C NMR data for newly discovered stachylines, highlighting the utility of this technique in characterizing similar O-prenylated tyrosine derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predicted data from chemical databases, as detailed experimental data is not publicly available.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 130.9 |

| 2 | 7.18 (d) | 129.8 |

| 3 | 6.89 (d) | 114.6 |

| 4 | - | 158.0 |

| 5 | 6.89 (d) | 114.6 |

| 6 | 7.18 (d) | 129.8 |

| 7 | 2.77 (t) | 38.3 |

| 8 | 3.78 (t) | 62.9 |

| 1' | 4.51 (d) | 64.9 |

| 2' | 5.48 (t) | 119.8 |

| 3' | - | 138.5 |

| 4' | 1.76 (s) | 25.9 |

| 5' | 1.81 (s) | 18.2 |

| 8-OH | - | - |

(Data sourced from predicted spectra available in the NP-MRD database. np-mrd.org)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for this compound Structure Confirmation

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the ethyl group (H-7 and H-8) and within the prenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for definitively assigning the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene (B1212753) protons of the prenyl group (H-1') to the aromatic carbon at C-4, confirming the ether linkage.

The combined application of these 2D NMR techniques was used to determine the chemical structures of compounds isolated alongside this compound, such as citflavanone, demonstrating the power of this methodology for unambiguous structure determination. nih.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound

HRMS provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₃H₁₈O₂. np-mrd.org This technique was employed in the characterization of co-isolated compounds from Citrus medica, underscoring its importance in natural product chemistry. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | np-mrd.org |

| Average Mass | 206.2808 Da | np-mrd.org |

| Monoisotopic Mass | 206.13068 Da | np-mrd.org |

| Predicted [M+H]⁺ | 207.13796 | np-mrd.org |

| Predicted [M+Na]⁺ | 229.11990 | np-mrd.org |

| Predicted [M-H]⁻ | 205.12340 | np-mrd.org |

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathway Analysis

Tandem MS (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to provide structural information. The resulting fragmentation pattern is a "fingerprint" that can help elucidate the structure of the parent molecule. For this compound, fragmentation would likely involve cleavage of the ether bond, loss of the ethyl alcohol side chain, and fragmentations within the prenyl group. Analyzing these fragmentation pathways provides confirmatory evidence for the proposed structure.

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), C-H bonds of the aromatic ring and aliphatic chains, the C=C double bond of the prenyl group, and the C-O ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the phenolic chromophore. The presence of the para-substituted aromatic ring would result in characteristic absorption maxima in the UV region, typically around 225 and 275 nm.

Vibrational Analysis of this compound by FT-IR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. orgchemboulder.comuniversallab.org The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific structural features, such as the hydroxyl group, the aromatic ring, the ether linkage, and the alkyl chain.

A key feature in the IR spectrum of this compound is a broad absorption band observed around 3300 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol functional group. nih.gov The broadness of this peak suggests the presence of intermolecular hydrogen bonding. Other significant vibrations can be assigned based on the known absorption ranges for this compound's constituent parts. orgchemboulder.commsu.edu For instance, the C-H stretching vibrations of the aromatic ring and the alkene group in the prenyl moiety are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong absorption corresponding to the C-O stretching of the aryl ether and the primary alcohol would be found in the 1320-1000 cm⁻¹ range. orgchemboulder.com

The table below summarizes the principal vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 nih.gov | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |

| 3100–3000 orgchemboulder.com | Medium | C-H Stretch | Aromatic & Alkene |

| 3000–2850 orgchemboulder.com | Medium | C-H Stretch | Alkane (CH₃, CH₂) |

| 1680–1640 orgchemboulder.com | Medium-Weak | C=C Stretch | Alkene |

| 1600–1450 orgchemboulder.com | Medium | C=C Stretch | Aromatic Ring |

| 1320–1000 orgchemboulder.com | Strong | C-O Stretch | Ether, Alcohol |

This table is constructed from specific reported data for this compound and established characteristic IR absorption frequencies for its functional groups.

Electronic Transitions and Chromophores in this compound via UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukquadram.ac.uk This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light in this region. shu.ac.uk

The primary chromophore in the this compound molecule is the substituted benzene ring. The UV spectrum of this compound, typically measured in a solvent like methanol, shows a distinct absorption maximum (λₘₐₓ). nih.govshu.ac.uk For this compound, a UV maximum has been reported at 276 nm. nih.gov This absorption is characteristic of the π → π* electronic transitions within the aromatic ring. shu.ac.ukquadram.ac.uk The presence of substituents on the benzene ring—the ether and ethyl alcohol groups—acts as auxochromes, which can modify the position and intensity of the absorption peak compared to unsubstituted benzene. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition falls within the ultraviolet range of the electromagnetic spectrum. shu.ac.uk

The key data from the UV-Vis analysis of this compound is presented in the table below.

| Solvent | λₘₐₓ (nm) | Type of Transition | Chromophore |

| Methanol | 276 nih.gov | π → π* | Substituted Benzene Ring |

Advanced X-ray Crystallography and Diffraction Analysis of this compound (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netirug.org The technique involves diffracting a beam of X-rays off the ordered atomic lattice of a single crystal, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps and the subsequent building of a detailed molecular model, revealing exact bond lengths, bond angles, and stereochemistry. irug.org

As of the current literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge for natural products, particularly those that are oils or amorphous solids at room temperature. Without a crystal structure, information regarding the precise solid-state conformation and crystal packing of this compound remains undetermined.

Molecular and Cellular Mechanisms of Etrogol Action

Etrogol Interactions with Molecular Targets

There is no specific scientific data available to populate the following subsections concerning this compound's direct molecular interactions.

Receptor Binding Studies of this compound

No published studies were found that detail the binding of this compound to specific cellular receptors. Consequently, data regarding its binding affinity (such as Kd or IC50 values) or the nature of its interaction with any receptor are not available. One study noted that this compound was part of a group of compounds evaluated against a panel of 44 psychoactive receptors, but the specific results for this compound were not reported. nih.gov

Enzyme Modulation and Inhibition by this compound

The scientific literature lacks reports on the specific enzymatic pathways modulated or inhibited by this compound. While some studies on citrus extracts mention general enzyme-inhibiting properties, such as against α-amylase and α-glucosidase, these activities have not been specifically attributed to this compound. nih.govresearchgate.net No data on inhibition constants (Ki) or mechanisms of enzyme modulation by this compound are available.

Protein-Etrogol Interactions and Binding Kinetics

There are no available studies that characterize the binding kinetics or specific interactions between this compound and other proteins.

This compound Modulation of Intracellular Signaling Pathways

Information regarding the influence of this compound on specific intracellular signaling cascades is not available in the current scientific literature.

Impact of this compound on Kinase Cascades

No research has been published detailing the effects of this compound on any kinase cascades, such as the MAPK or PI3K/Akt pathways. While one study mentioned that a panel of compounds including this compound was assessed for protein kinase inhibition, the specific findings for this compound were not disclosed. nih.gov

This compound Effects on G-Protein Coupled Receptor Signaling

There are no scientific findings describing the effects of this compound on G-Protein Coupled Receptor (GPCR) signaling pathways.

Nuclear Receptor Activation/Inhibition by this compound (e.g., FXR)

There is no available data to suggest that this compound interacts with or modulates the activity of any nuclear receptors, including the Farnesoid X Receptor (FXR). Scientific studies investigating the binding affinity, agonistic, or antagonistic effects of this compound on FXR or other nuclear receptors have not been published.

This compound Influence on Gene Expression and Protein Synthesis

Information on how this compound may influence gene expression and protein synthesis is currently non-existent in public scientific databases.

Transcriptomic Analysis of this compound-Treated Cells

A transcriptomic analysis, which would detail the global changes in gene expression in cells treated with this compound, has not been documented. Consequently, there is no data on which genes or signaling pathways might be upregulated or downregulated by this compound.

Proteomic Profiling of this compound's Cellular Impact

Similarly, no proteomic studies have been published that would provide insight into the changes in protein levels and post-translational modifications within cells following exposure to this compound. Such studies are crucial for understanding the functional impact of a compound on cellular machinery.

This compound's Role in Cellular Processes (Non-Clinical)

There is no scientific evidence to describe the role of this compound in fundamental cellular processes.

Cellular Proliferation and Differentiation Modulation by this compound

There is no research available to indicate whether this compound has any modulatory effects on cellular proliferation (the process of cell growth and division) or differentiation (the process by which a cell changes from one cell type to another, more specialized type).

Preclinical Investigations of Etrogol S Biological Activities

In Vitro Studies on Etrogol's Biological Effects

In vitro studies utilize cell cultures to examine the direct effects of a compound on specific cellular processes or pathways. These assays are valuable for identifying potential mechanisms of action and evaluating activity in a controlled environment.

Cell-Based Assays for Anti-inflammatory Properties of this compound

Evaluation of anti-inflammatory properties in cell-based assays typically involves exposing immune or inflammatory cells to pro-inflammatory stimuli (such as lipopolysaccharide) and measuring the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandins (B1171923) (e.g., PGE2). While various studies investigate the anti-inflammatory activity of compounds in cellular models ijddr.inmdpi.commdpi.comnih.gov, specific detailed research findings on the anti-inflammatory properties of this compound in cell-based assays were not found in the consulted literature.

Antioxidant Activity Evaluation of this compound in Cellular Models

Antioxidant activity in cellular models assesses a compound's ability to protect cells from oxidative damage caused by reactive oxygen species (ROS) and other free radicals. Assays can include measuring the scavenging of free radicals (e.g., DPPH, superoxide (B77818) anion), the inhibition of lipid peroxidation, or the modulation of cellular antioxidant defense systems. core.ac.ukresearchgate.netresearchgate.netcnr.it Specific detailed research findings on the antioxidant activity of this compound in cellular models were not found in the consulted literature.

Anti-proliferative Effects of this compound in Cell Lines

The anti-proliferative effects of a compound are evaluated in various cell lines, often including cancer cell lines, to determine its ability to inhibit cell growth or proliferation. Assays such as the MTT colorimetric assay are commonly used for this purpose. researchgate.netnih.govwaocp.org In one study investigating the in vitro anti-proliferative effects of selected oxyprenylated secondary metabolites on six cancer cell lines using the MTT assay, substituted alcohols, a class that includes this compound, did not exhibit appreciable anti-proliferative effects. researchgate.net This suggests that, in the context of that specific study and the tested cell lines, this compound did not demonstrate significant activity in inhibiting cell proliferation compared to other compounds like oxyprenylated chalcones, which showed appreciable effects with mean IC50 values ranging from 32 to 64 µM. researchgate.net

Immunomodulatory Activities of this compound in Immune Cell Cultures

Immunomodulatory activities involve the ability of a compound to modify the immune response, either by stimulating or suppressing immune cell function. Studies in immune cell cultures (e.g., macrophages, lymphocytes) can assess effects on cell proliferation, activation, cytokine production, and phagocytosis. nih.govjpionline.org Specific detailed research findings on the immunomodulatory activities of this compound in immune cell cultures were not found in the consulted literature.

In Vivo Studies (Animal Models) of this compound's Biological Effects

In vivo studies utilize animal models to evaluate the biological effects of a compound within a complex living system. These studies can provide information on efficacy, pharmacokinetics, and potential toxicity.

This compound in Murine Models of Inflammation

Murine models of inflammation, such as carrageenan-induced paw edema or chemically induced colitis models (e.g., DSS or TNBS), are widely used to assess the anti-inflammatory potential of compounds in vivo. mdpi.commdpi.comtranscurebioservices.comirjournal.orgdergipark.org.trmdpi.com These models allow for the evaluation of a compound's ability to reduce swelling, inflammatory cell infiltration, and the production of inflammatory mediators in living animals. Specific detailed research findings on the effects of this compound in murine models of inflammation were not found in the consulted literature.

Investigation of this compound in Animal Models of Oxidative Stress

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defense mechanisms mdpi.comfrontiersin.orgnih.gov. This imbalance can lead to cellular damage and is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic conditions mdpi.comfrontiersin.orgresearchgate.net. Animal models of oxidative stress are widely used to study the mechanisms underlying oxidative damage and to evaluate the potential protective effects of therapeutic compounds mdpi.commdpi.comnih.govdrugbank.com. These models can involve inducing oxidative stress through various methods, such as exposure to pro-oxidants, genetic modifications, or specific dietary interventions mdpi.comdrugbank.com. Assessment of oxidative stress in these models often involves measuring markers of lipid peroxidation, protein oxidation, DNA damage, and the activity or levels of antioxidant enzymes and non-enzymatic antioxidants mdpi.comfrontiersin.orgresearchgate.netmdpi.comnih.gov.

Based on the conducted searches, while this compound is a prenylated phenol (B47542) derivative, a class of compounds that can include antioxidants umt.edu.my, and some plant extracts containing this compound have been associated with antioxidant activity umt.edu.mymdpi.comnih.gov, specific preclinical investigation data detailing the effects of isolated this compound in animal models of oxidative stress were not found within the provided search results.

Preclinical Efficacy of this compound in Non-Human Disease Models

Preclinical efficacy studies in non-human disease models are designed to evaluate the potential therapeutic benefit of a compound in a living system that mimics a particular human disease nih.govmdpi.comnih.gov. These models can range from simple organisms to complex mammals, including rodents and non-human primates, depending on the disease being studied and the translational relevance of the model mdpi.comnih.gov. Efficacy is typically assessed by measuring the compound's ability to ameliorate disease symptoms, slow disease progression, or restore normal physiological function nih.govnih.gov.

The search results indicate that this compound has been isolated from sources like Citrus species and a marine fungus ebi.ac.ukumt.edu.myresearchgate.netresearchgate.netnih.gov. Extracts from some of these sources have been investigated for various biological activities, including potential effects relevant to metabolic disorders mdpi.comnih.gov. However, specific preclinical efficacy data for isolated this compound in well-defined non-human disease models were not identified in the provided search results. While this compound acetate, a derivative, is being researched for potential therapeutic uses in inflammatory diseases ontosight.ai, this information does not pertain to this compound itself or provide efficacy data in animal models.

Metabolic Modulation by this compound in Rodent Models

Rodent models, particularly mice and rats, are extensively used in preclinical research to study metabolic processes and disorders such as obesity, diabetes, and metabolic syndrome researchgate.netresearchgate.netnih.govresearchgate.net. These models can be genetically predisposed to metabolic dysfunction or induced through dietary interventions, such as high-fat diets researchgate.netresearchgate.net. Studies in these models investigate how a compound affects various metabolic parameters, including body weight, glucose homeostasis, insulin (B600854) sensitivity, lipid profiles, and energy expenditure researchgate.netresearchgate.netresearchgate.net. Understanding the metabolic modulation effects of a compound in rodent models is crucial for assessing its potential in treating metabolic diseases nih.gov.

Pharmacological Profile of Etrogol in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) of Etrogol in Preclinical Models

Specific research detailing the ADME properties of this compound in preclinical animal models was not identified in the search results. ADME studies are crucial for understanding how a compound is handled by an organism, including how it is absorbed into the bloodstream, distributed to various tissues and organs, metabolized (broken down) by enzymes, and eventually excreted from the body. medicilon.comhtcr-services.compitt.edu

Metabolic Fate and Biotransformation of this compound in Animal Tissues

Information specifically on the metabolic fate and biotransformation pathways of this compound in animal tissues was not available in the search results. Studies in this area typically investigate how a compound is chemically altered within the body, identifying the enzymes involved and the resulting metabolites. mdpi.comnmbu.nomassey.ac.nznih.govrroij.com

Tissue Distribution and Clearance of this compound in Non-Human Organisms

Detailed data on the tissue distribution and clearance rates of this compound in non-human organisms were not found. Tissue distribution studies determine where a compound goes in the body after administration, while clearance studies assess the rate at which the compound is removed from the systemic circulation. nih.govnih.gov

This compound Bioavailability and Exposure in Preclinical Models

Specific data regarding the bioavailability and systemic exposure levels of this compound in preclinical animal models were not present in the search results. Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form. researchgate.netcn-bio.commdpi.combiorxiv.orgeventsair.com Exposure relates to the concentration of the compound in the body over time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Etrogol Derivatives

Identification of Pharmacophoric Features of Etrogol

A pharmacophore is the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. The identification of a compound's pharmacophore is a critical step in understanding its mechanism of action and in designing new, more potent analogs. Currently, there is a lack of published research that specifically delineates the key pharmacophoric features of this compound.

Computational Modeling for this compound SAR/QSAR Analysis

Computational modeling has become an indispensable tool in modern medicinal chemistry, enabling the prediction of a molecule's activity and the design of novel compounds with enhanced properties. These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active at a particular target to derive a model that predicts the activity of new compounds. As there is a scarcity of data on a series of active this compound derivatives, the application of ligand-based design approaches for this compound has not been reported.

Structure-based drug design utilizes the known three-dimensional structure of the biological target to design or identify molecules that can bind to it with high affinity and selectivity. This often involves techniques such as molecular docking and molecular dynamics simulations. The absence of identified specific biological targets for this compound in the current literature precludes the application of structure-based design approaches.

Advanced Research Methodologies and Computational Approaches for Etrogol

Omics Technologies in Etrogol Research

Omics technologies, such as metabolomics and proteomics, provide comprehensive insights into the molecular landscape of biological systems and how they are affected by or interact with compounds like this compound.

Metabolomics for this compound Pathway Elucidation

Metabolomics involves the large-scale study of small molecules, or metabolites, within biological systems. This approach is particularly relevant to this compound, as it is a naturally occurring metabolite. Metabolomics can be employed to identify and quantify this compound and related compounds in various biological matrices. Studies have reported the detection of this compound using metabolomics techniques, such as in the analysis of black pepper using UHPLC and LC/Q-TOF lcms.cz and in investigations of maize defense mechanisms frontiersin.org.

While the direct metabolic pathway of this compound biosynthesis or degradation has not been extensively detailed in the provided search results, metabolomics can be a powerful tool for such elucidation. By comparing the metabolomic profiles of organisms or systems that produce or are exposed to this compound versus controls, researchers can identify metabolic changes associated with its presence. This can help in hypothesizing and identifying potential enzymatic steps and precursors involved in this compound's formation or transformation within a biological system. Techniques like untargeted metabolomics, which aim to detect a wide range of metabolites, can reveal unexpected pathways or related compounds. fgcz.ch

An example of metabolomics data where this compound was identified is shown below, based on a study involving black pepper analysis:

| Compound Name | Retention Time (min) | m/z ([M+H]+) |

| This compound | 4.58 | 207.1380 |

This type of data, obtained through techniques like UHPLC/Q-TOF, provides a metabolic fingerprint that includes this compound and can be used for classification and analysis in metabolomics studies. lcms.cz Furthermore, changes in this compound abundance have been observed in response to biological factors, suggesting its involvement in specific biological processes that can be further investigated using metabolomics. frontiersin.org

Proteomics and this compound Target Deconvolution

Proteomics is the large-scale study of proteins, including their structure, function, and interactions. In the context of this compound research, proteomics can be valuable for identifying protein targets that this compound might interact with or influence. While no specific studies detailing this compound's direct protein targets through proteomics were found in the search results, the general principles of proteomics apply.

Quantitative proteomics, for instance, can be used to compare protein abundance or modifications in biological systems treated with this compound versus untreated controls. nih.gov Significant changes in protein levels or post-translational modifications could indicate proteins that are part of signaling pathways affected by this compound or proteins that directly bind to this compound. Affinity-based proteomics approaches, where this compound or an analog is used as a probe to pull down interacting proteins, could potentially be employed to directly identify this compound-binding partners. medrxiv.org Deconvoluting the protein targets of this compound is crucial for understanding its mechanism of action and potential therapeutic effects.

Advanced Imaging Techniques for this compound Localization and Action

Advanced imaging techniques offer the ability to visualize the distribution and activity of compounds within biological systems at various resolutions. While the provided search results discuss various imaging modalities nih.govehu.esmdpi.comresearchgate.net, none specifically detail the use of these techniques for studying this compound.

However, based on the nature of advanced imaging, several techniques could be applied to this compound research. For instance, mass spectrometry imaging (MSI) could potentially be used to visualize the spatial distribution of this compound within tissues or cells. researchgate.net By analyzing the mass-to-charge ratio of ions across a sample surface, MSI can create maps showing where this compound is localized. This could be particularly useful in understanding its absorption, distribution, metabolism, and excretion (ADME) profile or its presence in specific plant tissues.

Fluorescence imaging could also be employed if this compound possesses intrinsic fluorescence or if a fluorescent tag can be attached without significantly altering its biological activity. This would allow for real-time or near-real-time tracking of this compound within live cells or organisms. Techniques like Confocal Microscopy or Super-resolution Microscopy could provide detailed information about this compound's localization within cellular compartments.

In Silico Prediction and Modeling of this compound Properties

Computational approaches, often referred to as "in silico" methods, are indispensable tools in modern chemical and biological research. They allow for the prediction of molecular properties, simulation of interactions, and screening of large datasets, complementing experimental studies.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. ebsco.comwikipedia.orgnih.gov These simulations can provide insights into the dynamic behavior of molecules and their interactions. In the context of this compound, MD simulations could be used to study the interaction between this compound and potential protein targets identified through experimental methods or predicted through computational means.

By simulating the this compound-target complex, researchers can analyze the binding stability, conformational changes upon binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) at an atomic level. mdpi.comresearchgate.net Although no specific MD simulations involving this compound were found in the search results, studies on other ligand-target complexes demonstrate the applicability of this technique. mdpi.comresearchgate.netnih.govrsc.org MD simulations can help in understanding the binding affinity and specificity of this compound and provide clues about its mechanism of action.

Virtual Screening for this compound Analogs

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties. mdpi.comresearchgate.netnih.govnih.govchemrxiv.org This approach can be applied in this compound research to find molecules structurally similar to this compound (analogues) that might possess enhanced or altered biological activities.

Ligand-based virtual screening uses the known properties or structure of a molecule like this compound to search for similar compounds. mdpi.comresearchgate.net Structure-based virtual screening, on the other hand, requires knowledge of the three-dimensional structure of a target protein and screens databases for compounds that are predicted to bind to the target site. nih.govnih.gov

By employing virtual screening, researchers can prioritize compounds for experimental testing, potentially accelerating the discovery of new molecules with similar or improved properties compared to this compound. Chemical structure generators can be used to create libraries of virtual molecules, including potential this compound analogs, for screening. chemrxiv.orgresearchgate.net

Due to the current availability of published research, it is not possible to generate a detailed article focusing solely on "Systems Biology Approaches to this compound Network Analysis" with specific research findings and data tables directly related to this compound. While this compound's chemical information and isolation have been documented, and systems biology approaches to network analysis are established methodologies in biological research, the intersection of these two specific areas for this compound is not sufficiently represented in the search results to construct a comprehensive article adhering strictly to the requested outline and content inclusions.

Systems biology approaches, including network analysis, are powerful tools for understanding complex biological systems by examining the interactions between various molecular components like genes, proteins, and metabolites unimi.itnih.govnih.gov. These methods often involve integrating large-scale 'omics' data and utilizing computational techniques to build and analyze biological networks, such as protein-protein interaction networks, gene regulatory networks, and metabolic networks frontiersin.orgphysalia-courses.orgcoursera.orgebi.ac.ukethz.ch. Computational approaches play a crucial role in simulating, modeling, and predicting the behavior of these networks mdpi.comnih.govresearchgate.netbioexcel.eu.

Although this compound (CID 10398072) is a known chemical compound with a defined molecular formula (C13H18O2) uni.lunih.gov and has been isolated from natural sources like the fungus Stachylidium sp. nih.gov, specific studies detailing its interactions within biological networks or applying systems biology methodologies for its network analysis were not found in the performed search. Research on related compounds, such as oxyprenylated chalcones, may explore biological activities researchgate.net, but this does not necessarily involve the detailed systems biology network analysis requested for this compound.

Therefore, without published research specifically on systems biology approaches to this compound network analysis, it is not feasible to provide the requested content, including detailed research findings and data tables, while adhering to the strict constraints of the prompt.

Q & A

Basic Research Questions

Q. How should researchers design an initial literature review to identify gaps in Etrogol-related studies?

- Methodological Answer : Begin with structured keyword searches (e.g., "this compound synthesis," "spectroscopic characterization") across primary databases like PubMed, Web of Science, and ACS Publications. Use Boolean operators to refine results. Critically evaluate sources for reproducibility, focusing on methodologies and unresolved contradictions (e.g., discrepancies in reported solubility or stability). Organize findings into a comparative table highlighting experimental conditions, outcomes, and limitations .

- Example Table :

| Study | Synthesis Method | Purity (%) | Stability (pH 7) | Key Limitations |

|---|---|---|---|---|

| A | Solvent-free | 92 | 48 hours | No NMR validation |

| B | Hydrothermal | 88 | 72 hours | Uncontrolled crystallization |

Q. What ethical considerations are critical when designing experiments involving this compound?

- Methodological Answer : Adhere to institutional ethical guidelines for chemical handling, waste disposal, and data transparency. Document all safety protocols (e.g., fume hood use for volatile intermediates) and ensure raw data backups. Avoid selective reporting of results; explicitly address anomalies (e.g., unexpected byproducts during synthesis) in appendices .

Q. How can researchers optimize data collection for this compound’s physicochemical properties?

- Methodological Answer : Use validated instruments (e.g., HPLC for purity, DSC for thermal stability) and calibrate equipment before each trial. For reproducibility, standardize environmental conditions (temperature, humidity) and include control samples in each batch. Triplicate measurements reduce random errors, while outlier analysis (e.g., Grubbs’ test) identifies systematic issues .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity be resolved?

- Methodological Answer : Conduct a meta-analysis of published kinetic studies, comparing reaction conditions (e.g., solvent polarity, catalyst loading). Use surface-response methodologies (e.g., Box-Behnken design) to isolate variables contributing to discrepancies. Validate hypotheses through controlled experiments with in-situ monitoring (e.g., FTIR for intermediate detection) .

- Example Workflow :

Compile kinetic data from 10+ studies.

Identify outliers via ANOVA.

Design experiments varying one contested parameter (e.g., temperature).

Use Arrhenius plots to model activation energy differences.

Q. What advanced statistical approaches are suitable for analyzing this compound’s structure-activity relationships?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate spectroscopic descriptors (e.g., IR bands, XRD peaks) with bioactivity data. Machine learning models (e.g., random forests) can predict untested derivatives’ efficacy, but validate with holdout datasets and SHAP values for interpretability .

Q. How can researchers address reproducibility failures in this compound synthesis?

- Methodological Answer : Document procedural minutiae often omitted in manuscripts (e.g., stirring speed, cooling rates). Collaborate with independent labs for cross-validation. If failures persist, use high-throughput robotics to test parameter combinations systematically. Publish negative results to inform the community .

Data Presentation & Validation

Q. What strategies ensure rigorous peer review of this compound datasets?

- Methodological Answer : Provide raw data (e.g., chromatograms, spectral scans) in supplemental materials with metadata (instrument settings, calibration dates). Use open-source platforms like Zenodo for transparency. For computational studies, share code (GitHub) and input files to enable replication .

Q. How should researchers handle inconclusive or ambiguous results in this compound studies?

- Methodological Answer : Frame ambiguities as research questions rather than flaws. For example, if this compound’s fluorescence varies unpredictably, propose hypotheses (e.g., solvent interactions, photodegradation) and design follow-up experiments (e.g., time-resolved spectroscopy). Use Bayesian statistics to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.